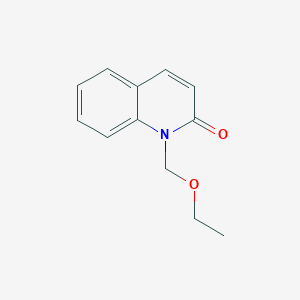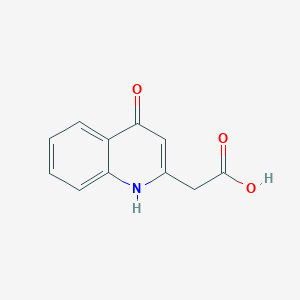
4-Hydroxyquinoline-2-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyquinoline-2-acetic acid is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline derivatives are known for their wide range of biological and pharmaceutical activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinoline-2-acetic acid typically involves the reaction of anthranilic acid derivatives with various reagents. One common method includes the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxyquinoline-2-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline-2,4-diones.
Reduction: Reduction reactions can yield different hydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various quinoline derivatives, such as quinoline-2,4-diones and hydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
4-Hydroxyquinoline-2-acetic acid has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in biological studies.
Medicine: Quinoline derivatives, including this compound, are explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Hydroxyquinoline-2-acetic acid involves its interaction with various molecular targets. It can inhibit enzymes such as DNA topoisomerase, which is crucial for DNA replication and repair. This inhibition can lead to antimicrobial and antiviral effects. Additionally, the compound can interact with other cellular pathways, contributing to its broad biological activity .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Similar in structure but differs in its specific biological activities.
2,4-Dihydroxyquinoline: Exhibits unique biological activities due to the presence of two hydroxyl groups.
Uniqueness: 4-Hydroxyquinoline-2-acetic acid stands out due to its specific acetic acid moiety, which can enhance its solubility and reactivity compared to other quinoline derivatives. This unique structure allows for diverse applications in various scientific fields .
Eigenschaften
Molekularformel |
C11H9NO3 |
|---|---|
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
2-(4-oxo-1H-quinolin-2-yl)acetic acid |
InChI |
InChI=1S/C11H9NO3/c13-10-5-7(6-11(14)15)12-9-4-2-1-3-8(9)10/h1-5H,6H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
QLPRZADSXJBROT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methylchromeno[3,4-d]imidazol-4(3H)-one](/img/structure/B15069461.png)
![(Heptan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B15069463.png)

![Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B15069467.png)
![5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B15069471.png)
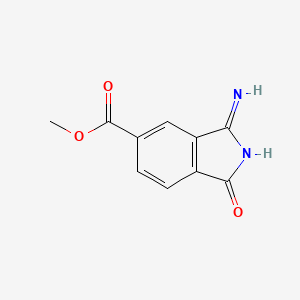
![[6-(Methylamino)-9H-purin-9-yl]acetic acid](/img/structure/B15069500.png)
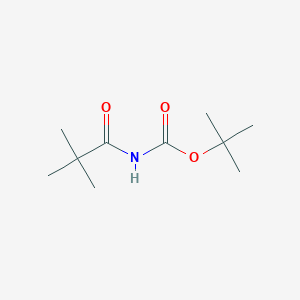
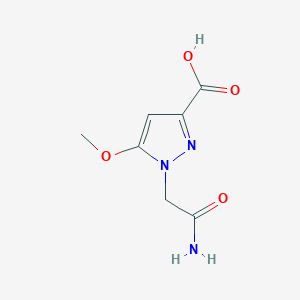
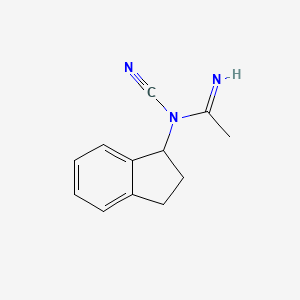

![[3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol](/img/structure/B15069535.png)
